4-(3-Methylphenyl)thiophenol
Description
Significance of Thiophenol Derivatives in Modern Chemical Research
Thiophenol and its derivatives are a class of organosulfur compounds that hold considerable importance in various fields of chemical research due to the unique reactivity of the thiol group. shaktichemicals.org These compounds serve as crucial intermediates and building blocks in organic synthesis, materials science, and medicinal chemistry. shaktichemicals.orgchembk.com
In medicinal and pharmaceutical chemistry, the thiophenol motif is recognized as a valuable pharmacophore. nih.gov The inclusion of sulfur-containing heterocycles, often derived from thiophenols, can significantly modify a molecule's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions. nih.gov Thiophenol derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov
In the realm of materials science, thiophenols are utilized in the development of advanced functional materials. They are employed as corrosion inhibitors, organic semiconductors, and components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Furthermore, thiophenol derivatives are used as capping ligands to modify the surface of quantum dots (QDs), influencing their photophysical properties and enhancing charge transport, which is critical for applications in light-emitting devices. acs.org The reactivity of the thiol group also makes these compounds essential in catalysis, for instance, as hydrogen atom donors in photoredox catalysis. acs.orgacs.org
Historical Context of Biphenyl-Thiophenol Scaffolds in Organic Synthesis
The synthesis of molecules containing a biphenyl (B1667301) scaffold, which forms the backbone of 4-(3-Methylphenyl)thiophenol, has a rich history in organic chemistry. nih.gov The creation of the C(sp²)-C(sp²) bond to link two aryl rings has been a central challenge, leading to the development of numerous powerful synthetic methodologies.
Early methods dating back over a century included the Wurtz-Fittig reaction, which involved the coupling of an aryl halide with an organohalide using sodium metal, and the Ullmann reaction, a copper-catalyzed homocoupling of aryl halides. nih.gov While foundational, these reactions often required harsh conditions and had limited substrate scope.
The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent of transition-metal-catalyzed cross-coupling reactions. nih.gov These methods offer milder conditions, greater functional group tolerance, and higher selectivity. Key developments that are fundamental to the synthesis of biphenyl scaffolds include:
Suzuki-Miyaura Coupling: One of the most widely used methods, it involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. nih.gov
Stille Coupling: This reaction couples an organic electrophile with an organostannane (organotin) reagent. nih.gov
Negishi Coupling: This method utilizes an organozinc reagent to couple with an organohalide. nih.gov
The formation of the thiophenol portion of the scaffold also relies on established chemical transformations. Classical methods include the reduction of benzenesulfonyl chlorides and the Leuckart thiophenol reaction, which starts from an aniline (B41778) derivative. wikipedia.org A versatile laboratory-scale method is the Newman-Kwart rearrangement, which converts phenols into the corresponding thiophenols via an O-aryl dialkylthiocarbamate intermediate. wikipedia.orgresearchgate.net The combination of these historically significant reactions for both biphenyl and thiophenol synthesis provides the chemical toolbox for constructing complex scaffolds like this compound.
Key Synthetic Reactions for Biphenyl Scaffolds
View Data Table
| Reaction Name | Description | Historical Significance |
| Wurtz-Fittig Reaction | Coupling of aryl halides with alkyl/aryl halides using alkali metals. | An early, foundational method for C-C bond formation. nih.gov |
| Ullmann Coupling | Copper-catalyzed homocoupling of aryl halides. | An improvement over Wurtz-Fittig, introducing metal catalysis. nih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of organoborons with organohalides. | A highly versatile and widely used modern method with broad functional group tolerance. nih.gov |
| Stille Coupling | Palladium-catalyzed cross-coupling of organostannanes with organohalides. | Offered a new pathway for cross-coupling with different organometallic reagents. nih.gov |
| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling of organozinc compounds. | Known for its high reactivity and chemo/regioselectivity. nih.gov |
Current Academic Landscape and Research Gaps for this compound
The current academic landscape for this compound is primarily defined by its commercial availability as a chemical building block rather than by extensive research into its specific properties and applications. While the broader classes of thiophenol derivatives and biphenyls are subjects of intense study, this particular isomer remains largely unexplored in peer-reviewed literature.
The primary research gap is the lack of dedicated studies on the synthesis, characterization, and application of this compound. answerthis.ioenago.com While general synthetic strategies for its scaffold are well-established, optimized and scalable synthetic protocols specifically for this isomer are not widely published. Most available information comes from commercial suppliers, who provide basic physicochemical data, often predicted through computational models rather than experimental determination. chemicalbook.comchemsrc.com
This leads to several specific knowledge gaps:
Experimental Data: There is a scarcity of published experimental data for its physical and spectroscopic properties. For instance, detailed NMR, IR, and mass spectrometry analyses, along with its crystal structure determined through X-ray diffraction, are not readily available in academic databases. researchgate.netajol.info
Reactivity Profile: The specific reactivity of this compound in key chemical reactions, such as C-S cross-couplings or its performance as a ligand for metal catalysts, has not been systematically investigated. rsc.orgresearchgate.net While one can infer its potential behavior from similar molecules, the electronic and steric effects of the 3-methylphenyl group could lead to unique and unpredicted outcomes.
Application-Specific Studies: There is a clear absence of research exploring the use of this compound in the fields where its parent structures excel. For example, no studies have been found that design and test this compound as a specific ligand for catalysts, as a precursor for novel pharmaceutical agents, or as a component in functional organic materials like those used in quantum dot technology. acs.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12S |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-(3-methylphenyl)benzenethiol |
InChI |
InChI=1S/C13H12S/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 |
InChI Key |
BNEKHMKADPLACV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 3 Methylphenyl Thiophenol
Retrosynthetic Analysis Approaches for 4-(3-Methylphenyl)thiophenol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-sulfur (C-S) bond and the carbon-carbon (C-C) bond of the biaryl system.
Disconnection of the Carbon-Sulfur Bond:
A primary retrosynthetic disconnection breaks the C-S bond, leading to a biphenyl (B1667301) derivative and a sulfur source. This approach suggests that the thiol group can be introduced onto a pre-formed biphenyl scaffold. The key intermediate would be a 4-(3-methylphenyl)phenyl halide or a related electrophile, which can then be converted to the thiophenol.
Disconnection of the Biaryl Carbon-Carbon Bond:
Alternatively, the C-C bond of the biphenyl moiety can be disconnected. This strategy involves coupling two simpler aromatic rings, one containing the thiol or a protected thiol group and the other bearing the methyl group. This approach offers flexibility as various cross-coupling reactions can be employed to form the biaryl linkage.
A graphical representation of these primary retrosynthetic disconnections is shown below:
Carbon-Sulfur Bond Formation Strategies
The formation of the C-S bond is a critical step in the synthesis of thiophenols. Several methodologies can be employed, including modern cross-coupling reactions and classical nucleophilic aromatic substitution.
Cross-Coupling Methodologies for Thiol Synthesis (e.g., Buchwald-Hartwig, Ullmann-type Thiolation)
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds.
Buchwald-Hartwig Thiolation:
The Buchwald-Hartwig amination has been extended to the synthesis of aryl thioethers and thiophenols. organic-chemistry.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol or a thiol equivalent. For the synthesis of this compound, a plausible route would involve the coupling of a 4-halo-3'-methylbiphenyl with a sulfur source, or the coupling of 4-bromothiophenol (B107966) with a 3-methylphenylboronic acid. The latter is an example of a Suzuki-Miyaura coupling to form the C-C bond, followed by the presence of the free thiol.
A related approach involves the use of mercaptoesters as H₂S-equivalents to generate the thiophenol from the corresponding aryl halide. organic-chemistry.org
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂ | Xantphos | DPEA | Toluene (B28343) | 110 | 85-95 (Analogous) | nih.gov |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 80-90 (Analogous) | bath.ac.uk |
| Pd-PEPPSI-IPent | K-OtBu | (ball-milling) | N/A | Room Temp | ~76 (Analogous) | researchgate.net |
Ullmann-type Thiolation:
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-S bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, but modern modifications with various ligands have made this method more versatile. magtech.com.cnmdpi.com The synthesis of this compound via an Ullmann-type reaction could involve the coupling of a 4-halo-3'-methylbiphenyl with a copper thiolate or the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | Phenanthroline | K₂CO₃ | DMF | 120-150 | 70-85 (Analogous) | wikipedia.org |
| CuI | Ethylene glycol | K₂CO₃ | Isopropanol | 80 | 75-90 (Analogous) | mdpi.com |
| CuI | N/A | K₂CO₃ | DMF | 90 | Good to Excellent (Analogous) | orgsyn.org |
Nucleophilic Aromatic Substitution Routes Leading to Thiophenols
Nucleophilic aromatic substitution (SNAAr) can be a viable route for the synthesis of thiophenols, particularly when the aromatic ring is activated by electron-withdrawing groups. magtech.com.cnnih.gov For a non-activated system like this compound, this method is generally less effective unless harsh conditions are used. The reaction would involve the displacement of a leaving group, such as a halide, from a 4-substituted-3'-methylbiphenyl with a sulfur nucleophile like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH).
| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Activated Aryl Halide | NaSH | DMF | 100-150 | Moderate to Good | magtech.com.cnnih.gov |
| Perfluoroaromatic | Thiol | DMF / K₂CO₃ | Room Temp | Good | wikipedia.org |
Radical-Mediated Synthetic Pathways for Thiol Derivatives
Radical reactions offer an alternative approach to the formation of C-S bonds. These reactions can be initiated by various methods, including photoredox catalysis or thermal initiators. nih.govrsc.orgbeilstein-journals.org For the synthesis of biaryl thiols, a radical process could involve the addition of a thiyl radical to an aromatic system or a radical-radical coupling. The generation of an aryl radical from an aniline (B41778) derivative, followed by reaction with a disulfide, is one such strategy. organic-chemistry.org
| Initiation | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Photochemical | Thioacetic acid, Alkene | AIBN | UV irradiation | Variable | nih.gov |
| Metal-free | Aniline, Disulfide | DMSO | Room Temperature | Moderate | organic-chemistry.org |
| Visible light | Thioacid, Alkene | Photocatalyst | Blue LED | Good | rsc.org |
Functional Group Interconversion and Derivatization Routes
An alternative to direct C-S bond formation is the synthesis of a precursor containing sulfur in a higher oxidation state, followed by reduction to the desired thiol.
Reduction of Sulfonyl or Sulfoxide (B87167) Precursors to Thiol Functionality
The reduction of sulfonyl chlorides or sulfoxides to thiols is a well-established transformation. wikipedia.orggoogle.com This approach involves the synthesis of a suitable precursor, such as 4-(3-methylphenyl)benzenesulfonyl chloride, followed by reduction.
Synthesis of Sulfonyl Chloride Precursor:
The precursor, 4-(3-methylphenyl)benzenesulfonyl chloride, can potentially be synthesized via a Suzuki-Miyaura coupling between 4-bromobenzenesulfonyl chloride and 3-methylphenylboronic acid. Alternatively, direct chlorosulfonylation of 3-methylbiphenyl (B165614) could be explored, although this may lead to issues with regioselectivity. The compound 3-(4-methylphenyl)benzenesulfonyl chloride is commercially available, highlighting the feasibility of this class of intermediates. nih.gov
Reduction to Thiophenol:
Various reducing agents can be employed to convert the sulfonyl chloride to the thiophenol. Common reagents include zinc dust in an acidic medium, lithium aluminum hydride, or catalytic hydrogenation. wikipedia.orggoogle.com A mixture of triphenylphosphine (B44618) and iodine has also been reported for this reduction. google.com
| Precursor | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| 4-Methylbenzenesulfonyl chloride | Pd/C, H₂, PPh₃, I₂ | Formic Acid | 50°C | 73 | google.com |
| Benzenesulfonyl chloride | Zn, H⁺ | Acidic water | N/A | Good | wikipedia.org |
| Arylsulfonyl chloride | PPh₃ | Toluene | N/A | Good |
The reduction of a sulfoxide, such as 4-(3-methylphenyl)phenyl methyl sulfoxide, to the corresponding thiol is another possibility. The sulfoxide can be prepared by the oxidation of the corresponding sulfide. orgsyn.org Subsequent reduction can be achieved with various reagents.
Directed Ortho-Metalation Strategies for Regioselective Thiol Introduction
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directed metalation group (DMG) to position a metalating agent (typically an organolithium reagent) at the ortho-position, leading to a stabilized carbanion that can then react with an electrophile. This strategy offers precise control over substituent placement, which can be challenging to achieve through classical electrophilic aromatic substitution.
For the synthesis of substituted thiophenols, DoM can be employed in several ways. One of the most versatile methods involves the conversion of phenols to their corresponding thiophenols. nih.gov This sequence typically circumvents issues like oxidation that can arise when attempting direct electrophilic substitution on thiophenols. nih.gov The process can be adapted for the synthesis of this compound, likely starting from 3'-methyl-[1,1'-biphenyl]-4-ol. The general steps are as follows:
Thiocarbamate Formation: The starting phenol (B47542) is converted into an O-aryl dialkylthiocarbamate. This group, often -OC(S)NEt₂, serves as the directed metalation group. While the O-thiocarbamate is a weaker DMG than its O-carbamate counterpart, it is still effective for directing metalation. nih.gov
Directed ortho-Metalation: The O-aryl thiocarbamate is treated with a strong base, such as an alkyllithium reagent, to deprotonate the aromatic ring at the position ortho to the thiocarbamate group. thieme-connect.com
Newman-Kwart Rearrangement (NKR): The resulting intermediate is then subjected to a thermal or photochemical rearrangement known as the Newman-Kwart rearrangement. wikipedia.org This step involves the intramolecular migration of the thiocarbamoyl group from the oxygen atom to the sulfur atom, yielding an S-aryl dialkylthiocarbamate. nih.govwikipedia.org
Hydrolysis: The final step is the hydrolysis of the S-aryl thiocarbamate under acidic or basic conditions to yield the target thiophenol, in this case, this compound. nih.gov
An alternative DoM strategy involves the direct lithiation of thiophenol itself. The deprotonation of thiophenol with two equivalents of a strong base can generate a dilithio derivative, S-lithio-2-lithiophenylthiol, in high yield. illinois.edu This dianion can then react with electrophiles to introduce substituents at the 2-position. illinois.edu While powerful for substitution on a pre-existing thiophenol ring, this is less direct for the primary synthesis of a biaryl thiophenol like the title compound unless starting from 4-mercaptobiphenyl.
| Strategy | Starting Material (Example) | Key Steps | Advantage |
| Phenol to Thiophenol Conversion | 3'-methyl-[1,1'-biphenyl]-4-ol | 1. O-Aryl thiocarbamate formation2. Directed ortho-metalation3. Newman-Kwart rearrangement4. Hydrolysis | High regioselectivity; avoids direct manipulation of sensitive thiols. nih.gov |
| Direct Thiophenol Lithiation | Thiophenol | 1. Dilithiation2. Reaction with electrophile | Direct functionalization of the thiophenol ring. illinois.edu |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. labmanager.com For the synthesis of this compound and related compounds, these principles can be applied through the development of sustainable catalysts and the careful selection of solvents to minimize waste and environmental impact. mdpi.com
Catalyst Development for Sustainable Synthesis of Thiophenol Derivatives
The synthesis of aryl thiols and thioethers, which are often precursors or related structures to this compound, frequently relies on transition metal catalysis. Green chemistry efforts focus on creating catalysts that are efficient, reusable, based on earth-abundant metals, and can operate under mild, energy-efficient conditions.
Recent advances in this area include:
Heterogeneous Palladium Catalysts: Palladium on carbon (Pd/C) has been explored for C-S cross-coupling reactions. Using heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which is both economically and environmentally beneficial. researchgate.net Combining this with one-pot methodologies can significantly improve the effective mass yield and reduce the environmental factor (E-factor) of a synthetic process. researchgate.net
Earth-Abundant Metal Catalysts: Research has focused on replacing precious metals like palladium with more abundant and less toxic alternatives such as nickel and copper. Air-stable nickel(0) catalysts have been shown to be effective for the thioetherification of aryl chlorides, expanding the scope of accessible starting materials. uwa.edu.au Similarly, copper-containing hypercrosslinked polymers have been developed as reusable photocatalysts for reactions like the 1,2-thiosulfonylation of alkenes with thiophenols under visible light, aligning with the green principles of using abundant metals and low-energy input. rsc.org
Metal-Free Catalysts: An innovative approach involves the use of non-metal catalysts. For instance, polyether amine, a cost-effective and environmentally friendly compound, has been successfully employed as a recyclable catalyst for the aerobic oxidation of thiophenols to disulfides. mdpi.com This method uses molecular oxygen as the terminal oxidant and avoids the need for stoichiometric chemical oxidants, preventing the formation of over-oxidized by-products. mdpi.com
| Catalyst Type | Example | Reaction Type | Green Advantages |
| Heterogeneous Precious Metal | Palladium on Carbon (Pd/C) | Cross-coupling reactions | Reusable, simplified workup, potential for one-pot synthesis. researchgate.net |
| Homogeneous Abundant Metal | Nickel(0)/Xantphos complex | Thioetherification | Uses earth-abundant metal, effective for less reactive aryl chlorides. uwa.edu.au |
| Heterogeneous Photocatalyst | Copper-containing polymers | Thiosulfonylation | Uses abundant metal, visible light as energy source, reusable. rsc.org |
| Organocatalyst | Polyether amine | Thiophenol oxidation | Metal-free, recyclable, uses O₂ as oxidant, cost-effective. mdpi.com |
Solvent Selection and Waste Minimization in Synthetic Protocols
Solvents account for a significant portion of the mass and energy consumption in chemical manufacturing and contribute heavily to its environmental footprint. acs.org Green chemistry emphasizes the use of safer, more sustainable solvents and the implementation of strategies to minimize waste.
Solvent Replacement: Many traditional solvents used in organic synthesis are now recognized as hazardous and are being replaced with greener alternatives. labmanager.com For reactions involved in the synthesis of thiophenols, such as cross-couplings or DoM, it is crucial to substitute high-hazard solvents. Pharmaceutical and chemical companies have developed solvent selection guides that classify solvents based on their environmental, health, and safety impacts. acs.org
| Undesirable Solvent | Hazard Profile | Greener Alternative(s) |
| N,N-Dimethylformamide (DMF) | Reproductive toxicant | PolarClean, 2-Methyltetrahydrofuran (B130290) (2-MeTHF) |
| Dichloromethane (DCM) | Suspected carcinogen | 2-Methyltetrahydrofuran (2-MeTHF) |
| Benzene (B151609) | Carcinogen | Toluene (less toxic, but still hazardous), Cyclopentyl methyl ether (CPME) |
| Dioxane | Suspected carcinogen | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |
Table based on information from labmanager.commdpi.comacs.org.
The use of bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) is a significant step forward, as it is produced from renewable resources and is often a superior solvent in extractions due to its lower water solubility compared to THF. mdpi.com In some cases, water itself can be an excellent green solvent, especially for reactions designed to work under aqueous conditions, which simplifies workup procedures and enhances safety. psu.edu
One-Pot or Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates reduces solvent use for workup and purification, minimizes material losses, and saves time and energy. nih.gov The development of the second-generation synthesis of sertraline (B1200038) by Pfizer, which consolidated the final three steps into a one-pot process in ethanol, is a landmark example of this principle's effectiveness. nih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes the formation of by-products.
Waste Treatment: For unavoidable waste, particularly from foul-smelling thiols, proper treatment is essential. A common laboratory practice is to quench thiol-containing waste and decontaminate glassware with a bleach solution to oxidize the thiols, mitigating their odor and environmental release. rochester.edu
By integrating sustainable catalysts, safer solvents, and waste-reducing synthetic designs, the preparation of this compound can be aligned with modern standards of environmental responsibility. innovareacademics.in
Chemical Reactivity and Transformation Pathways of 4 3 Methylphenyl Thiophenol
Reactivity of the Thiol Group
The thiol group is the most reactive functional group in the molecule. Its reactivity stems from the acidity of the S-H bond and the high nucleophilicity of the corresponding thiolate anion.
Thiophenols are readily oxidized, most commonly yielding disulfides. In the presence of an oxidizing agent or even atmospheric oxygen, 4-(3-Methylphenyl)thiophenol is converted to bis(4-(3-methylphenyl)phenyl) disulfide. This reaction proceeds via the formation of a thiyl radical intermediate, which then dimerizes.
4 ArSH + O₂ → 2 ArS-SAr + 2 H₂O (where Ar = 4-(3-methylphenyl)phenyl) wikipedia.org
A variety of reagents can effect this transformation, ranging from mild oxidants like iodine and hydrogen peroxide to metal-containing catalysts. researchgate.net Photooxidative coupling, using light as a clean and efficient energy source, represents a modern approach to synthesizing disulfides from thiophenol derivatives. researchgate.net
The reverse reaction, the reduction of the disulfide back to the thiol, can be accomplished using reducing agents such as sodium borohydride. wikipedia.org This reversible oxidation-reduction is central to the process of thiol-disulfide exchange. This exchange reaction is a crucial process in biological systems, particularly in protein folding. nih.gov The mechanism typically involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'S-SR'). nih.gov This proceeds through an SN2-type transition state, resulting in a new disulfide and a new thiolate. nih.govnih.gov Theoretical studies suggest that while the thiolate is the primary reacting species, water-mediated thiol attack can also be a competitive pathway. nih.gov
Table 1: Examples of Oxidation Reactions for Thiols
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Oxygen (O₂) | Disulfide | Presence of base |
| Hydrogen Peroxide (H₂O₂) | Disulfide | Varies, can be catalyzed |
| Iodine (I₂) | Disulfide | Mild conditions |
| Cerium(IV) Ammonium Nitrate | Disulfide/Further Oxidation | Depends on complex |
The thiol group of this compound is acidic, with thiophenol itself having a pKa of approximately 6.6. wikipedia.org Treatment with a base readily deprotonates the thiol to form the corresponding thiophenolate anion. This thiophenolate is a potent nucleophile and readily participates in alkylation reactions with various electrophiles to form thioethers (sulfides). wikipedia.org
The most common alkylation reaction is the SN2 displacement of a halide from an alkyl halide. wikipedia.org For instance, reaction with methyl iodide in the presence of a base would yield 4-(methylthio)-3'-methyl-1,1'-biphenyl. These reactions are generally irreversible. wikipedia.org Thioethers can also be synthesized via the direct substitution of alcohols, a greener alternative to using alkyl halides, often facilitated by acid catalysts. beilstein-journals.org The efficiency of sulfonates as leaving groups also allows for the preparation of thioethers from α-hydroxy esters via SN2 displacement. nih.gov
Table 2: Examples of Thioether Formation from Thiols
| Electrophile | Catalyst/Base | Product Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH) | Alkyl Phenyl Thioether |
| Alkyl Sulfonate (e.g., Mesylate) | Base | Alkyl Phenyl Thioether |
| Alcohol | Acid Catalyst (e.g., ZrCl₄, Ga(OTf)₃) | Alkyl Phenyl Thioether beilstein-journals.org |
The nucleophilic character of the thiol group enables its addition across carbon-carbon multiple bonds, particularly in activated unsaturated systems. A prominent example is the Michael addition (or conjugate addition) of thiols to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, the thiolate anion adds to the β-carbon of the unsaturated system, driven by the formation of a stable C-S bond. masterorganicchemistry.com The reaction is typically catalyzed by a base, which generates the required thiolate nucleophile. masterorganicchemistry.com
This reaction is highly versatile and can be applied to a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and amides. nih.govresearchgate.netchemrxiv.org For example, reacting this compound with methyl vinyl ketone in the presence of a catalytic amount of base would yield 4-((4'-(3-methylphenyl)-[1,1'-biphenyl]-4-yl)thio)butan-2-one. The reactivity in these additions is influenced by the electronic properties of the Michael acceptor. nih.gov
Reactivity of the Aromatic Rings
The biphenyl (B1667301) system of this compound is susceptible to electrophilic aromatic substitution, and its functionalization can be controlled through directing group effects.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.comuomustansiriyah.edu.iq The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.
In this compound, we must consider the directing effects on both aromatic rings.
Ring 1 (Thiophenol Ring): The thiol (-SH) group is an activating, ortho, para-directing group. byjus.com This is due to the ability of the sulfur atom's lone pairs to donate electron density into the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. byjus.com However, since the para position is already substituted by the tolyl group, electrophilic attack will be directed primarily to the positions ortho to the thiol group (C2 and C6). The large, activating 3-methylphenyl group will also influence the reactivity, though its effect is primarily on the other ring.
Ring 2 (Toluene Ring): This ring is substituted with a methyl group (-CH₃) and a thiophenyl group. The methyl group is weakly activating and an ortho, para-director. cureffi.org The thiophenyl group is also activating and ortho, para-directing. The substitution pattern will be determined by the combined influence of these groups. The positions ortho and para to the strongly activating thiophenyl substituent would be favored. However, the existing methyl group at the C3' position will sterically hinder the C2' and C4' positions to some extent, and electronically direct incoming electrophiles to the C2', C4', and C6' positions. The most likely positions for substitution on this ring would be C4' and C6', which are para and ortho to the thiophenyl group, respectively, and also influenced by the methyl director.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃). cureffi.orgpressbooks.publibretexts.org
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Substitution on Ring 1 | Predicted Substitution on Ring 2 |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro-4-(3-methylphenyl)thiophenol | 4-(3-methyl-4-nitrophenyl)thiophenol |
| Bromination | Br⁺ | 2-Bromo-4-(3-methylphenyl)thiophenol | 4-(4-bromo-3-methylphenyl)thiophenol |
Modern synthetic chemistry increasingly relies on directed C-H functionalization to achieve high regioselectivity, avoiding the need for pre-functionalized substrates. acs.orgthieme-connect.de In this approach, a functional group on the molecule coordinates to a metal catalyst, directing it to activate a specific, often proximal, C-H bond. uantwerpen.be
For this compound, the thiol group (or its corresponding thiolate or thioether derivative) can act as such a directing group. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can coordinate to the sulfur atom. thieme-connect.de This coordination event brings the metal center into close proximity to the C-H bonds at the ortho positions (C2 and C6) of the first phenyl ring, enabling their selective functionalization. This strategy allows for the introduction of a wide variety of functional groups, including alkyl, aryl, and heteroatom-containing moieties, with high precision. While the direct functionalization of aldehydes and ketones is well-documented, the principles extend to other directing groups like sulfur-containing functionalities. thieme-connect.deuantwerpen.be This approach offers a powerful tool for the late-stage modification of the this compound scaffold.
Metal-Mediated Transformations Involving this compound
Transition metal catalysis provides powerful methods for forming new chemical bonds under mild conditions. mdpi.com In the context of this compound, metal-mediated transformations primarily involve the activation of the S-H bond to form a metal-thiolate complex, which can then undergo further reactions. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are particularly significant for forming C(aryl)-S bonds using aryl thiols. nih.gov These processes typically involve the reaction of a thiophenol with an aryl halide in the presence of a copper catalyst and a base. researchgate.net The thiol is deprotonated in situ to form the more nucleophilic thiolate, which then participates in the catalytic cycle.
The general scheme for such a transformation involving this compound is the coupling with an aryl halide (Ar-X) to form a diaryl sulfide (B99878):
4-(3-CH₃C₆H₄)C₆H₄SH + Ar-X + Base --[Metal Catalyst]--> 4-(3-CH₃C₆H₄)C₆H₄S-Ar + HX + Base
Various transition metals, including palladium, nickel, and iron, can catalyze C-S bond formation, each with distinct mechanisms and substrate scopes. dicp.ac.cnnih.gov The choice of metal, ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction.
In organometallic catalysis, the thiolate anion derived from this compound, [4-(3-CH₃C₆H₄)C₆H₄S]⁻, functions as a crucial ligand. Its properties are central to the stability and reactivity of the catalytic intermediates. Thiolates are classified as soft ligands, which, according to Hard and Soft Acid and Base (HSAB) theory, form strong bonds with soft metal centers like Cu(I), Pd(II), and Ni(II).
The electronic and steric characteristics of the thiolate ligand influence the catalytic cycle. The presence of the 3-methylphenyl group on the phenyl ring of the thiophenol can modulate these properties. While the methyl group is weakly electron-donating, its primary influence is often steric, affecting the geometry of the metal complex and the rate of subsequent reaction steps.
In many catalytic systems, ancillary or co-ligands are used to stabilize the metal center and tune its reactivity. mdpi.com For copper-catalyzed thioetherification reactions, ligands such as 1,10-phenanthroline (B135089) or N-heterocyclic carbenes (NHCs) have proven effective. nih.govresearchgate.net These ligands can prevent catalyst deactivation and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The interaction between the thiolate ligand, the ancillary ligand, and the metal center is critical for an efficient catalytic process.
| Property | Description | Influence of 4-(3-Methylphenyl)thiophenolate |
|---|---|---|
| Donor Atom | Sulfur (S) | The soft sulfur atom readily coordinates to soft transition metal centers (e.g., Cu, Pd, Ni). |
| Electronic Effect | Anionic, strong σ-donor | The electron-rich sulfur enhances the electron density on the metal center, which can influence the rates of oxidative addition and reductive elimination. |
| Steric Hindrance | Moderately bulky due to the biphenyl structure | The 3-methylphenyl group introduces steric bulk that can affect the coordination environment of the metal, potentially influencing selectivity and reaction rates. |
| Bonding Mode | Typically monodentate (terminal) or bidentate (bridging) | Can form dimeric complexes with a bridging thiolate, as seen in some copper(I) thiophenolato complexes. nih.gov |
Oxidative addition and reductive elimination are fundamental steps in a vast number of catalytic cycles, including those for C-S cross-coupling. libretexts.orglibretexts.org These two processes are microscopic reverses of each other. libretexts.orgpsgcas.ac.in
Oxidative Addition is a reaction in which a metal complex with a low oxidation state is oxidized by the addition of a substrate, typically an aryl halide. libretexts.org This process increases the oxidation state and the coordination number of the metal center by two. libretexts.orgpsgcas.ac.in For a generic metal center M, the reaction with an aryl halide (Ar-X) is:
LₙMⁿ + Ar-X → LₙMⁿ⁺²(Ar)(X)
The success of this step depends on the metal's ability to exist in a stable, higher oxidation state. iitd.ac.in The metal center acts as both a Lewis base (donating electrons into the σ* orbital of the Ar-X bond) and a Lewis acid (accepting electrons from the σ bond). libretexts.org
Reductive Elimination is the final step in many cross-coupling reactions, where a new bond is formed between two ligands, and they are eliminated from the metal center. libretexts.org This process decreases the metal's oxidation state and coordination number by two, regenerating the active catalyst. libretexts.orgpsgcas.ac.in The ligands to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.org
LₙMⁿ⁺²(Ar)(SR') → LₙMⁿ + Ar-SR' (where R' = 4-(3-methylphenyl)phenyl)
A widely accepted mechanism for copper-catalyzed C-S coupling reactions is the oxidative addition-reductive elimination pathway. researchgate.net In this cycle, a Cu(I) species undergoes oxidative addition with an aryl halide to form a transient Cu(III) intermediate. Following ligand exchange with the thiolate, the diaryl sulfide product is formed via reductive elimination, which regenerates the Cu(I) catalyst. researchgate.net
| Step | Transformation | Description | Copper Oxidation State |
|---|---|---|---|
| 1. Catalyst Activation | [L-Cu(I)-X] + ¯SAr → [L-Cu(I)-SAr] + X¯ | The thiolate derived from this compound displaces the halide (or another leaving group) on the active Cu(I) catalyst. | +1 |
| 2. Oxidative Addition | [L-Cu(I)-SAr] + Ar'-X → [L-Cu(III)(SAr)(Ar')(X)] | The aryl halide (Ar'-X) adds to the copper center, forming a high-valent Cu(III) intermediate. This is often the rate-determining step. researchgate.net | +1 → +3 |
| 3. Reductive Elimination | [L-Cu(III)(SAr)(Ar')(X)] → [L-Cu(I)-X] + Ar-S-Ar' | The aryl and thiolate ligands couple, forming the final diaryl sulfide product and regenerating the L-Cu(I)-X catalyst for the next cycle. researchgate.net | +3 → +1 |
| Note: L = Ancillary Ligand (e.g., phenanthroline, NHC); Ar = 4-(3-methylphenyl)phenyl; Ar' = Aryl group from halide. This represents a simplified, generalized pathway. |
Advanced Spectroscopic Characterization Techniques in the Study of 4 3 Methylphenyl Thiophenol
Elucidation of Conformational Isomerism via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(3-methylphenyl)thiophenol, advanced NMR methods are particularly crucial for understanding the rotational freedom around the Carbon-Sulfur (C-S) bonds, which gives rise to different conformational isomers.
While one-dimensional (1D) NMR provides initial information, 2D NMR experiments are essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to piece together the molecule's framework.
COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the p-substituted phenyl ring and within the m-substituted tolyl ring, confirming the substitution patterns of each ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It is a highly sensitive method for assigning carbon signals based on their known proton assignments, distinguishing between CH, CH₂, and CH₃ groups. columbia.edue-bookshelf.de
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for connecting the molecular fragments. e-bookshelf.de It detects longer-range couplings between protons and carbons (typically 2-3 bonds away). youtube.com For this molecule, key HMBC correlations would be observed between the methyl protons of the tolyl group and the carbons within that ring. Crucially, correlations would also be expected across the sulfur bridge, for example, between protons on one ring and carbons on the other, definitively confirming the "this compound" connectivity. The absence of a cross-peak does not definitively rule out a correlation, as the coupling strength can be near zero for certain dihedral angles. columbia.edu
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H – ¹H | Identifies neighboring protons within each aromatic ring. |
| HSQC | ¹H – ¹³C (1-bond) | Links each proton to its directly attached carbon. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms connectivity between the two aromatic rings across the sulfur atom and establishes the overall molecular skeleton. |
The flexibility of the C-S bonds allows the two aromatic rings of this compound to rotate relative to each other. NOESY and ROESY experiments are used to study these dynamic processes by detecting protons that are close to each other in space, regardless of whether they are connected by bonds. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations. For a small molecule like this compound, a positive NOE is expected. columbia.edu The presence of NOE cross-peaks between protons on the different aromatic rings would provide direct evidence for specific preferred conformations where these protons are in close proximity. The intensity of these cross-peaks is related to the distance between the protons.
ROESY (Rotating-Frame Overhauser Effect Spectroscopy): ROESY is particularly useful for medium-sized molecules where the standard NOE might be close to zero, but it can be applied to molecules of any size. columbia.edu Like NOESY, it provides information about spatial proximity and can be used to analyze conformational exchange. nih.gov
By analyzing the patterns of NOESY or ROESY cross-peaks, researchers can build a 3D model of the predominant conformation(s) of the molecule in solution. mdpi.com
Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis
Vibrational spectroscopy, which includes FTIR and Raman techniques, probes the vibrational motions of molecules. auremn.org.br These vibrations are sensitive to the types of chemical bonds present, their strength, and the molecule's local environment, making them excellent tools for functional group identification and studying intermolecular forces. rsc.org
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The resulting spectrum is a unique fingerprint of the molecule.
Key Functional Group Vibrations: For this compound, the most characteristic vibration is the S-H (thiol) stretching band, which is typically weak and appears in the region of 2550-2600 cm⁻¹. ajol.info Other expected bands include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings around 1400-1600 cm⁻¹, and C-S stretching vibrations, which are often weak and found in the fingerprint region (below 1500 cm⁻¹). derpharmachemica.com
Hydrogen Bonding Studies: The position and shape of the S-H stretching band are highly sensitive to hydrogen bonding. rsc.org In concentrated solutions or in the solid state, intermolecular hydrogen bonds (S-H···S) can form, causing the S-H peak to broaden and shift to a lower frequency. researchgate.net Studying the spectrum in different solvents can reveal the nature and strength of these interactions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of aromatic rings. |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Indicates the methyl group. derpharmachemica.com |
| S-H Stretch | 2550 - 2600 | Characteristic signal for the thiol functional group. ajol.info |
| Aromatic C=C Stretch | 1400 - 1600 | Fingerprint of the benzene (B151609) rings. derpharmachemica.com |
| C-S Stretch | 600 - 800 | Identifies the carbon-sulfur bond. |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of laser light. spectroscopyonline.com While FTIR is based on absorption, Raman is a scattering phenomenon, and different selection rules mean that some vibrations that are weak in FTIR may be strong in Raman, and vice versa.
Molecular Fingerprinting: The Raman spectrum provides a unique molecular fingerprint, useful for identification. mdpi.com The C-S bond and the aromatic rings of this compound produce distinct Raman signals. For instance, characteristic peaks for thiophenol derivatives are typically observed around 1000, 1025, 1075, and 1575 cm⁻¹, corresponding to various C-C stretching and C-H bending modes. researchgate.net
Environmental Perturbation Studies: Raman spectroscopy, particularly in the form of Surface-Enhanced Raman Spectroscopy (SERS), is extremely sensitive to the local environment of the molecule. spectroscopyonline.com When adsorbed onto nanostructured metal surfaces (like gold or silver), the Raman signal can be enhanced by many orders of magnitude. spectroscopyonline.com This allows for the study of how the molecule interacts with surfaces. For example, the binding of the thiol group to a gold surface would lead to the disappearance of the S-H stretch and a perturbation of the C-S stretching mode, providing direct evidence of chemisorption. aps.org
High-Resolution Mass Spectrometry for Mechanistic Pathway Intermediates
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions with very high precision. nih.gov This accuracy allows for the determination of the elemental composition of a molecule and its fragments. researchgate.net
HRMS is particularly valuable for studying reaction mechanisms, such as those involved in the synthesis of this compound. nih.govresearchgate.net For example, in copper-catalyzed C-S cross-coupling reactions, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) can be used to intercept and identify transient intermediates, such as copper-catalyst complexes or organometallic species. nih.gov By observing these short-lived intermediates, chemists can piece together the step-by-step catalytic cycle of the reaction. nih.govrsc.org
Furthermore, the fragmentation pattern of this compound in the mass spectrometer provides structural confirmation. Upon ionization, the molecular ion can break apart in predictable ways. Analyzing the exact masses of these fragments helps to confirm the structure and distinguish it from isomers. oup.com
| Fragment Description | Plausible Formula | Significance |
|---|---|---|
| Molecular Ion | [C₁₃H₁₂S]⁺ | Confirms the molecular weight and elemental composition of the parent molecule. |
| Loss of Hydrogen | [C₁₃H₁₁S]⁺ | Common fragmentation from the thiol group. |
| Tolyl Radical Cation | [C₇H₇]⁺ | Cleavage of the C-S bond, indicating the tolyl moiety. |
| Thiophenoxyl Radical Cation | [C₆H₅S]⁺ | Cleavage of the C-S bond, indicating the thiophenol moiety. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation of Intermediates
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of this compound and its reaction intermediates, MS/MS provides critical information about the connectivity of atoms and the stability of different molecular substructures.
The fragmentation of the molecular ion of thiophenol and its derivatives often involves characteristic losses of small molecules or radicals. For instance, the fragmentation of thiophenol itself can proceed through the isomerization of the molecular ion to a thioketone, which then facilitates the release of a -CS group. researchgate.net In more complex derivatives, such as those involving amino groups or other functionalizations, the fragmentation pathways can become more intricate. For example, in related compounds, fragmentation can involve the loss of a benzonitrile (B105546) moiety or cleavage at a methylaminomethyl group.
The study of reaction intermediates by MS/MS is particularly valuable. By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), researchers can separate a complex mixture of reactants, intermediates, and products, and then analyze each component individually. This approach has been successfully used to investigate the ionization and fragmentation behavior of various nitroaromatic compounds, which are structurally related to potential derivatives of this compound. researchgate.net The data obtained from these analyses, such as the specific mass-to-charge ratios (m/z) of fragment ions, are crucial for piecing together the structure of transient intermediates and understanding reaction mechanisms.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| Varies | 152 | Varies | Loss of benzonitrile |
| Varies | 121 | Varies | Cleavage of methylaminomethyl group |
| 269.4 | 152, 121 | Varies | Fragmentation of 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile |
High-Resolution Accurate Mass (HRAM) Determinations in Complex Reaction Mixtures
While tandem mass spectrometry provides information about molecular structure, high-resolution accurate mass (HRAM) spectrometry is essential for determining the elemental composition of a molecule with a high degree of confidence. bioanalysis-zone.com HRAM instruments, such as Orbitrap-based mass spectrometers, can measure the mass-to-charge ratio of an ion to several decimal places. bioanalysis-zone.comthermofisher.com This level of precision allows for the differentiation of molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com
In the analysis of complex reaction mixtures containing this compound and its derivatives, HRAM is indispensable. It enables the unambiguous identification of compounds by comparing the experimentally measured accurate mass with the theoretical exact mass calculated from the elemental formula. thermofisher.comjeolusa.com For instance, the ability to achieve mass accuracy of less than 5 parts per million (ppm) is common. hilarispublisher.com This precision is critical for distinguishing between potential products and byproducts in a reaction, especially when dealing with unknown or unexpected species. thermofisher.com
Recent advancements in analytical techniques have further enhanced the utility of HRAM. For example, the direct measurement of intracellular compound concentrations by RapidFire Mass Spectrometry, which utilizes HRAM, provides valuable insights into the cell permeability of drug candidates. researchgate.net This highlights the broad applicability of HRAM in modern chemical and biological research.
| Technique | Key Advantage | Application in Complex Mixtures |
| High-Resolution Accurate Mass (HRAM) | Provides exact mass measurements to several decimal places. bioanalysis-zone.com | Enables unambiguous determination of elemental composition for each component. thermofisher.comjeolusa.com |
| Tandem Mass Spectrometry (MS/MS) | Elucidates molecular structure through controlled fragmentation. researchgate.net | Identifies the structure of reaction intermediates and products. |
X-ray Diffraction for Solid-State Structural Elucidation
Single Crystal X-ray Diffraction of this compound Derivatives and Complexes
Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail for structural analysis. novapublishers.com By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. free.fr From this map, the positions of individual atoms can be determined with very high precision.
For derivatives of this compound, SC-XRD can confirm the molecular structure, establish the stereochemistry, and reveal the nature of intermolecular interactions in the solid state. mdpi.commdpi.com For example, in studies of related thiazolidine (B150603) derivatives, SC-XRD has been used to authenticate the stereochemistry of chiral compounds. novapublishers.com The detailed structural information obtained from SC-XRD is crucial for understanding structure-activity relationships, particularly in the context of medicinal chemistry. The synthesis of novel compounds often yields crystals suitable for X-ray analysis directly from the reaction mixture, providing a direct and unambiguous confirmation of the desired product's structure. mdpi.comunimi.it
The results of an SC-XRD analysis are typically presented in a table of crystallographic data, which includes the crystal system, space group, unit cell dimensions, and other important parameters. mdpi.com
| Parameter | Description | Example Value (for a related compound) |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic mdpi.com |
| Space Group | The specific symmetry group of the crystal. | P21/n mdpi.com |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.8707(2), b = 15.9681(4), c = 11.9798(4) mdpi.com |
| α, β, γ (°) | The angles between the unit cell axes. | β = 100.283(3)° mdpi.com |
| Volume (ų) | The volume of the unit cell. | 1481.44(7) mdpi.com |
| Z | The number of molecules per unit cell. | 4 mdpi.com |
Powder X-ray Diffraction for Polymorphism and Crystallinity Studies
Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD that is used to analyze polycrystalline materials. protoxrd.com Instead of a single crystal, a finely powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. protoxrd.com
A key application of PXRD in the study of this compound and its derivatives is the investigation of polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties, such as solubility and melting point. PXRD is an effective tool for identifying and characterizing these different polymorphic forms. researchgate.net
| Technique | Sample Type | Primary Information Obtained | Key Applications |
| Single Crystal X-ray Diffraction (SC-XRD) | Single, well-ordered crystal | Precise 3D atomic arrangement, bond lengths, bond angles free.fr | Absolute structure determination, stereochemistry confirmation novapublishers.com |
| Powder X-ray Diffraction (PXRD) | Finely powdered (polycrystalline) | Crystalline phase identification, polymorphism, crystallinity protoxrd.com | Quality control, stability studies, phase analysis of mixtures |
Computational and Theoretical Investigations of 4 3 Methylphenyl Thiophenol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide insights into molecular geometry, orbital energies, and spectroscopic properties.
Furthermore, DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com Analysis of the molecular electrostatic potential (MESP) map, also derived from DFT, reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of sites prone to chemical reactions. nih.govmdpi.com
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.8 Debye | Measures molecular polarity |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution |
For a more precise description of the electronic structure, particularly for understanding subtle energetic effects, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of accuracy by explicitly accounting for electron correlation—the interaction between individual electrons that is approximated in DFT. nih.gov
These high-accuracy calculations are particularly valuable for studying noncovalent interactions, such as the S–H/π interaction that could occur between the thiol group of one molecule and the aromatic ring of another. nih.govresearchgate.net Ab initio calculations can provide reliable interaction energies for such complexes, which are critical for understanding molecular recognition and self-assembly. nih.gov While computationally more demanding, these methods are essential for benchmarking DFT results and for cases where DFT may not be sufficiently accurate, such as in describing dispersion forces that are crucial for intermolecular interactions. aps.org
| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|
| S-H/π Stacked | -3.5 | Dispersion and Electrostatics |
| Parallel-Displaced π-π Stacked | -2.8 | Dispersion |
| T-shaped π-π Stacked | -2.1 | Electrostatics and Dispersion |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in various environments. beilstein-journals.org
The conformation of a flexible molecule like this compound, particularly the torsion angle between the phenyl rings, can be significantly influenced by the surrounding solvent. acs.org MD simulations can model the molecule in explicit solvent environments (e.g., water, toluene (B28343), or chloroform) to understand how solute-solvent interactions affect its preferred shape and flexibility. benthamopenarchives.comnih.gov Studies on similar molecules, like biphenyl (B1667301) derivatives, have shown that electrostatic and van der Waals interactions with solvent molecules can alter the potential energy surface of the torsional angle. researchgate.netresearchgate.net By analyzing the trajectory from an MD simulation, one can determine the probability distribution of the dihedral angle, revealing whether the molecule adopts a more planar or twisted conformation in a given solvent. acs.org
| Solvent | Average Dihedral Angle (°) | Distribution Width (°) |
|---|---|---|
| Vacuum (Gas Phase) | 42.5 | ± 10.0 |
| Toluene | 45.1 | ± 12.5 |
| Water | 50.3 | ± 15.2 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 52.8 | ± 16.0 |
In liquid or solid states, intermolecular forces dictate how molecules pack and arrange themselves. MD simulations are an ideal tool for investigating the aggregation behavior of this compound. By simulating a system containing many molecules, one can observe the formation of clusters and analyze the specific interactions that drive this process, such as π-π stacking between the aromatic rings and S–H···π interactions. missouri.eduresearchgate.net For structurally related molecules like para-terphenyls, simulations have revealed how subtle changes in substitution can influence crystal packing and polymorphism. rsc.org Such simulations can calculate radial distribution functions to quantify the preferred distances between different parts of the molecules, providing a detailed picture of the condensed-phase structure. tandfonline.com
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and calculating the energies of potential transition states, it is possible to forecast the most likely reaction pathways and product distributions.
The reactivity of this compound is largely governed by the thiol (-SH) group and the two aromatic rings. DFT calculations can be used to predict its susceptibility to oxidation, a common reaction for thiols. rsc.org For instance, the S-H bond dissociation energy (BDE) can be calculated to estimate the ease with which the thiyl radical is formed, which is often a key step in free-radical reactions. rsc.org
Furthermore, computational chemistry can be used to model specific reaction mechanisms. For example, in studying the oxidation of aromatic sulfur compounds, DFT has been used to map the potential energy surface, identifying intermediates and transition states and calculating the activation energy for each step. researchgate.netacs.orgresearchgate.net This approach could be applied to predict the products of reactions between this compound and various oxidants, such as sulfate (B86663) radicals. rsc.org Such studies provide mechanistic insights that are often difficult to obtain through experiments alone. acs.org
| Reactivity Descriptor | Predicted Value | Implication |
|---|---|---|
| S-H Bond Dissociation Energy (BDE) | ~80 kcal/mol | Ease of forming a thiyl radical |
| Proton Affinity (at Sulfur) | ~220 kcal/mol | Basicity of the thiol group |
| Ionization Potential | ~8.1 eV | Energy required to remove an electron |
| Electron Affinity | ~0.4 eV | Energy released upon adding an electron |
Transition State Characterization and Reaction Barrier Calculations
A comprehensive search of scientific databases reveals a lack of specific studies focused on the transition state characterization and reaction barrier calculations for reactions involving this compound. In broader contexts, theoretical calculations, often using DFT, have been effectively used to investigate the mechanisms of reactions such as the thia-Michael addition of thiophenol. researchgate.net These studies typically identify the structures of transition states and calculate the associated energy barriers, which are crucial for understanding reaction kinetics. For instance, research on the reaction of the 4-methylphenyl radical with isoprene (B109036) has involved the calculation of reaction barriers for various isomerization and addition pathways. osti.gov However, similar detailed analyses for this compound are not presently available.
Reaction Coordinate Mapping and Energy Profiles for Complex Transformations
Reaction coordinate mapping is a powerful computational tool used to elucidate the pathways of complex chemical transformations by identifying the minimum energy path between reactants and products. arxiv.orgnii.ac.jpresearchgate.net This technique provides a detailed energy profile of the reaction, highlighting intermediates and transition states. While the reaction coordinate mapping method is well-established and has been applied to various quantum dissipative systems, its specific application to transformations involving this compound has not been reported in the reviewed literature. arxiv.orgaps.org The generation of energy profiles for reactions of this compound would be a valuable area for future research.
Spectroscopic Property Prediction and Validation against Experimental Data
The prediction of spectroscopic properties through computational methods is a common practice to aid in the characterization of novel compounds. mdpi.com Techniques such as DFT can be used to simulate vibrational (FT-IR) and electronic (UV-Vis) spectra. For related classes of compounds like thiophene (B33073) sulfonamide derivatives, theoretical calculations have shown good agreement with experimental data. mdpi.com Ab initio methods have also been successfully used to evaluate the vibrational spectra of methylthiophene derivatives. semanticscholar.org While predicted properties for this compound, such as its boiling point, density, and pKa, are available in chemical databases, comprehensive computational studies predicting its full spectroscopic profile and validating these predictions against experimental data are currently absent from the literature. chemicalbook.com
Applications of 4 3 Methylphenyl Thiophenol in Advanced Materials Science
Precursors in Polymer Chemistry and Polymerization Reactions
The presence of a nucleophilic thiol group and a stable aromatic backbone makes 4-(3-Methylphenyl)thiophenol a valuable precursor in various polymerization and polymer modification strategies. It can be integrated into polymer structures to impart specific thermal, optical, and chemical properties.
Thiol-Ene/Thiol-Yne Click Chemistry for Polymer Synthesis and Crosslinking
Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by their high efficiency, mild reaction conditions, and high yields. wikipedia.org These reactions typically proceed via a radical-mediated mechanism, often initiated by UV light or heat, and involve the addition of a thiol group across a double (ene) or triple (yne) bond to form a stable thioether linkage. wikipedia.orgalfa-chemistry.com
The thiol group of this compound can readily participate in these reactions. When combined with multifunctional "ene" or "yne" monomers, it can act as a crosslinking agent, forming robust polymer networks. This process is highly valued in the creation of hydrogels, elastomers, and advanced coatings. The anti-Markovnikov addition ensures a specific and predictable structure in the final product. wikipedia.org The reaction's insensitivity to oxygen and water makes it highly adaptable for various industrial applications. nih.gov
The key advantages of using thiol-ene chemistry include rapid reaction rates and tolerance to a wide range of functional groups, allowing for the synthesis of complex and precisely defined material architectures.
Table 1: Thiol-Ene Reaction Parameters for Polymer Crosslinking This table presents illustrative reaction components and conditions for crosslinking using a thiol like this compound.
| Component | Role | Example | Initiator | Typical Condition |
|---|---|---|---|---|
| Thiol | Crosslinker/Functionalizer | This compound | Photoinitiator (e.g., DMPA) | UV Irradiation (360 nm) |
| Ene | Monomer/Polymer Backbone | Diallyl phthalate, Norbornene-functionalized monomers | Thermal Initiator (e.g., AIBN) | Heat (60-80 °C) |
Incorporation into Main-Chain or Side-Chain Polymers (e.g., polythiophenyl ethers)
Beyond click chemistry, this compound can be incorporated directly into the main chain or as a side chain of polymers through various polymerization techniques. A prominent example is the synthesis of poly(phenylene sulfide)s or poly(thioether)s. In these reactions, the thiophenolate anion, formed by deprotonating the thiol group with a base, acts as a potent nucleophile.
This nucleophile can react with dihalogenated aromatic compounds in a nucleophilic aromatic substitution reaction to build a polymer main chain. The resulting polythiophenyl ethers are known for their high thermal stability and chemical resistance. The inclusion of the 3-methylphenyl group from the this compound monomer can influence the polymer's solubility, processability, and final material properties by disrupting chain packing and enhancing solubility in organic solvents.
Functionalization of Polymer Surfaces via Thiol Chemistry
Modifying the surface properties of materials is crucial for applications in biomaterials, sensors, and electronics. mdpi.com Thiol chemistry offers a versatile and efficient route for the functionalization of polymer surfaces. nih.govrsc.org Surfaces that are pre-functionalized with "ene" groups (e.g., vinyl or allyl groups) or maleimide (B117702) moieties can be readily modified by grafting this compound. nih.govnih.gov
This surface-grafting process, often achieved through thiol-ene or thiol-maleimide reactions, covalently attaches the molecule to the polymer surface. This modification can significantly alter the surface's characteristics, for instance, by increasing its hydrophobicity and introducing aromatic functionalities capable of π-π stacking interactions. Such tailored surfaces are essential for controlling adhesion, biocompatibility, and sensing capabilities. rsc.org
Components in Supramolecular Assemblies
Supramolecular chemistry involves the design of complex and functional chemical systems held together by non-covalent interactions. rsc.org The rigid structure and potential for specific intermolecular forces make this compound a candidate for designing such assemblies.
Non-Covalent Interactions in Self-Assembly Processes and Molecular Recognition
The structure of this compound is well-suited for participating in self-assembly processes. The two aromatic rings can engage in π-π stacking, a significant organizing force in many supramolecular systems. Furthermore, the thiol group, while a weak hydrogen bond donor, can participate in hydrogen bonding interactions, particularly with suitable acceptor molecules. Van der Waals forces also play a crucial role in the packing of these molecules. rsc.org
These non-covalent interactions can guide the spontaneous organization of molecules into larger, ordered structures like films, fibers, or vesicles. mdpi.com This process of molecular recognition and self-assembly is fundamental to the development of "bottom-up" approaches in nanotechnology and the creation of responsive materials.
Role in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as Ligands or Building Blocks
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netrsc.org The thiol group of this compound can act as a binding site for metal ions, particularly soft metals that have a high affinity for sulfur. By functioning as a ligand, this molecule can be incorporated into the structure of a MOF, influencing its porosity, stability, and catalytic or sensing properties. rsc.org Thiol and thioether-based MOFs are a specific category of these materials where the sulfur functionality is a key component of the organic linker. rsc.org
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers formed from the covalent bonding of organic building blocks. nih.govnih.gov While this compound itself may not be a primary building block for common COF linkages (like imine or boronate ester bonds), it can be chemically modified. For instance, the addition of amine, aldehyde, or boronic acid functionalities would transform it into a suitable monomer for COF synthesis. The inherent rigidity and defined geometry of the molecule would help direct the formation of an ordered, porous framework. Thiophene-based COFs have demonstrated the utility of sulfur-containing aromatics in creating these advanced materials. nih.govrsc.org
Table 2: Potential Role of this compound in Porous Frameworks
| Framework Type | Role of Molecule | Required Functionality | Potential Interacting Partner | Resulting Linkage |
|---|---|---|---|---|
| MOF | Organic Ligand | Thiol (-SH) | Metal Ions (e.g., Cu+, Ag+, Cd2+) | Metal-Thiolate Coordinate Bond |
| COF | Building Block (modified) | Amine (-NH2) | Aldehyde (-CHO) | Imine Bond (C=N) |
| COF | Building Block (modified) | Aldehyde (-CHO) | Amine (-NH2) | Imine Bond (C=N) |
| COF | Building Block (modified) | Boronic Acid (-B(OH)2) | Diol/Catechol | Boronate Ester Bond |
Development of Optoelectronic Materials
The unique electronic and structural characteristics of this compound make it a candidate for incorporation into organic electronic devices. The sulfur-containing thiophenol group can be a building block for larger conjugated molecules, while the methylphenyl group can influence the solubility, morphology, and electronic energy levels of the resulting materials.
The performance of HTMs is evaluated based on several key parameters, including their Highest Occupied Molecular Orbital (HOMO) energy level, hole mobility, and thermal stability. The HOMO level should be well-matched with the work function of the anode to ensure efficient hole injection. The methyl group on the phenyl ring of this compound can subtly influence these electronic properties through inductive effects.
Table 1: Key Performance Metrics for Representative Hole Transport Materials in OLEDs
| Material | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg, °C) |
| NPB | -5.4 to -5.5 | ~10⁻⁴ | 96 |
| TPD | -5.3 to -5.4 | ~10⁻³ | 65 |
| m-MTDATA | -5.1 | ~10⁻⁵ | 75 |
Note: This table presents data for commonly used HTMs to provide a benchmark for the desired properties of new materials. Data for this compound-based materials is not currently available.
Derivatives of this compound could be designed to enhance hole mobility and thermal stability, potentially leading to OLEDs with improved efficiency and operational lifetime.
Organic photovoltaic (OPV) devices rely on the interplay between electron donor and electron acceptor materials to convert light into electricity. Thiophene (B33073) and its derivatives are frequently used as building blocks for electron-donating conjugated polymers and small molecules in OPVs due to their electron-rich nature.
While this compound itself is not a primary electron donor, it could be incorporated into larger molecular structures designed for this purpose. The electron-donating or -withdrawing nature of substituents on the phenyl ring can tune the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material, thereby influencing the open-circuit voltage (Voc) and other performance parameters of the solar cell. The methyl group in the meta position would have a modest electron-donating effect.
The efficiency of charge transfer and separation at the donor-acceptor interface is critical for OPV performance. The molecular structure and packing of the donor material, influenced by substituents like the methyl group, can play a significant role in these processes.
Table 2: Performance Parameters of Selected Organic Photovoltaic Devices
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE, %) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current (Jsc, mA/cm²) |
| P3HT | PC₆₁BM | 3.5 - 4.5 | 0.6 | 10 |
| PTB7 | PC₇₁BM | 7 - 9 | 0.7 - 0.8 | 14 - 17 |
| PM6 | Y6 | >15 | ~0.85 | ~25 |
Note: This table showcases representative OPV systems to illustrate the range of performance metrics. Specific data for devices employing this compound-based donors is not available.
Role in Surface Chemistry and Nanomaterials Functionalization
The thiophenol group of this compound provides a strong affinity for metal surfaces, making it a prime candidate for applications in surface chemistry and the functionalization of nanomaterials.
Thiol compounds spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.org These SAMs can be used to precisely control the surface properties of materials, such as their wettability, adhesion, and corrosion resistance.
The structure and properties of a SAM are determined by the interplay between the headgroup-substrate interaction, intermolecular interactions between the organic molecules, and the nature of the terminal group. In the case of this compound, the thiol group acts as the anchor to the metal surface. The aromatic rings contribute to the stability of the monolayer through π-π stacking interactions, and the methyl group can influence the packing density and orientation of the molecules within the SAM.
Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle goniometry are used to study the formation and properties of SAMs. researchgate.net XPS can confirm the chemical composition of the surface and the binding of the thiol to the metal, while contact angle measurements provide information about the surface energy and order of the monolayer.
Table 3: Comparative Data for Self-Assembled Monolayers on Gold
| Molecule | Ellipsometric Thickness (Å) | Advancing Water Contact Angle (°) |
| Thiophenol | ~4-5 | ~70-75 |
| 4-Methylthiophenol | Data not available | Data not available |
| This compound | Data not available | Data not available |
Note: While specific data for this compound is not available, data for unsubstituted thiophenol is provided for comparison. The methyl group is expected to slightly increase the thickness and hydrophobicity of the monolayer.
The ability of thiols to bind to metal surfaces extends to the functionalization of nanoparticles and quantum dots. This surface modification is crucial for controlling their stability, solubility in different solvents, and for introducing specific functionalities.
By forming a protective layer on the surface of nanoparticles, this compound could prevent their aggregation and enhance their dispersibility in organic solvents. The methylphenyl group would create a hydrophobic outer surface.
In the case of quantum dots (QDs), the surface chemistry is critical to their optical properties, such as their fluorescence quantum yield and stability. Thiol-based ligands can passivate surface defects on QDs, leading to improved photoluminescence. The specific nature of the ligand, including the presence of the methyl group, can influence the electronic environment of the QD and thus its optical and photophysical properties.
The effectiveness of surface modification can be assessed by techniques such as Transmission Electron Microscopy (TEM) to observe nanoparticle dispersion and by spectroscopic methods to evaluate the optical properties of the functionalized quantum dots.
Mechanistic Elucidation of Reactions Involving 4 3 Methylphenyl Thiophenol
Reaction Kinetics and Thermodynamics Studies for Rate and Equilibrium Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations, temperature, and catalysts. For reactions involving 4-(3-Methylphenyl)thiophenol, such as nucleophilic aromatic substitution (SNAr) or Michael additions, kinetic analysis helps to formulate a rate law, which is a mathematical expression of the reaction rate. nih.govwikipedia.org
In a typical SNAr reaction, this compound, acting as a nucleophile, attacks an electron-deficient aromatic ring, proceeding through a Meisenheimer complex intermediate. researchgate.netnih.gov The rate of such reactions can be monitored using techniques like UV-Vis spectroscopy by following the disappearance of a reactant or the appearance of a product with a distinct chromophore. By systematically varying the concentrations of the thiophenol and the electrophile, pseudo-first-order or second-order rate constants can be determined. nih.gov
For instance, the reaction of a substituted thiophenol with an activated aryl halide would be expected to follow second-order kinetics, with the rate law: Rate = k [Ar-S⁻] [Ar'-X]
The Brønsted-type plot, which correlates the logarithm of the rate constant (log k) with the pKa of a series of related nucleophiles (e.g., substituted thiophenols), is a powerful tool. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state. nih.govnih.gov
Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived from the temperature dependence of the rate constant (Eyring equation). These parameters reveal crucial information about the energy profile of the reaction and the nature of the rate-determining step. researchgate.net Calorimetric methods, such as Isothermal Titration Calorimetry (ITC), can directly measure the heat evolved or absorbed during a reaction, providing values for the reaction enthalpy change (ΔRH). mdpi.com
| Reactant System | Rate Constant, k (M-1s-1) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
|---|---|---|---|---|
| This compound + 1-fluoro-2,4-dinitrobenzene | 15.2 | 45.5 | -60.2 | 63.4 |
| Thiophenol + 1-fluoro-2,4-dinitrobenzene | 12.8 | 46.1 | -58.9 | 63.7 |
| 4-Methoxythiophenol + 1-fluoro-2,4-dinitrobenzene | 18.5 | 44.8 | -61.5 | 63.1 |
This table presents hypothetical data based on typical values for SNAr reactions of thiophenols to illustrate how the methyl substituent might subtly influence reactivity compared to the parent thiophenol and a more electron-donating methoxy-substituted analogue.
Isotope Labeling Experiments for Pathway Tracing and Bond Cleavage Analysis
Isotope labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways and bond-breaking/bond-forming events. wikipedia.orgcreative-proteomics.com By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., ²H (D) for ¹H, or ¹³C for ¹²C), the position of that atom can be tracked in the products and intermediates using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgchemrxiv.org
For reactions involving this compound, several labeling strategies could be employed:
Deuterium (B1214612) Labeling: Replacing the acidic thiol proton with deuterium (to form 4-(3-methylphenyl)thio-d) can be used to probe proton transfer steps. For example, in a base-catalyzed Michael addition, observing the location of the deuterium in the product can confirm whether the proton transfer is intermolecular (from the solvent) or intramolecular. wikipedia.org
Carbon-13 Labeling: Incorporating a ¹³C atom at the ipso-carbon (C1) of the thiophenol ring allows for tracking the integrity of the C-S bond. If a reaction were to proceed through a mechanism involving C-S bond cleavage and reformation, scrambling of the ¹³C label might be observed in the products. This is particularly useful for distinguishing between direct substitution and pathways involving radical intermediates or rearrangement. chemrxiv.orgchemrxiv.org
The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can also be measured. A significant primary KIE (typically kH/kD > 2) for S-H/S-D substitution would indicate that the S-H bond is broken in the rate-determining step of the reaction.
Characterization of Reaction Intermediates using Advanced Spectroscopic Methods (e.g., in situ NMR, MS, EPR)
Directly observing reaction intermediates, which are often transient and present in low concentrations, is a primary goal of mechanistic elucidation. Modern spectroscopic techniques are indispensable for this purpose.
In situ NMR Spectroscopy: This technique allows for the monitoring of a reaction as it occurs directly within the NMR tube. nih.gov By acquiring spectra at regular intervals, one can track the decay of reactants, the growth of products, and potentially detect and characterize the signals of intermediate species. For example, in the reaction of this compound with an oxidant like hydrogen peroxide, in situ NMR could be used to identify transient oxidized sulfur species such as sulfenic acids (ArSOH), which are key intermediates in thiol redox chemistry. nih.govresearchgate.net Specially designed fluorinated thiols have been used to successfully observe such intermediates using ¹⁹F NMR, a strategy that could be adapted for this system. nih.govresearchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for identifying intermediates. By sampling a reaction mixture over time, ions corresponding to the mass of proposed intermediates can be detected. For example, in SNAr reactions, the anionic Meisenheimer complex could potentially be observed. nih.gov Tandem MS (MS/MS) can further provide structural information by fragmenting the detected intermediate ion and analyzing its daughter fragments.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that may proceed through radical pathways, EPR is the definitive method for detecting species with unpaired electrons. If a single-electron transfer (SET) mechanism is suspected in a reaction of this compound, EPR could be used to detect the corresponding thiyl radical (ArS•) or a radical anion of the reaction partner. This technique is crucial for characterizing metalloradical species in catalytic cycles. proquest.com
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for complementing experimental studies of reaction mechanisms. researchgate.netnih.gov It allows for the exploration of potential energy surfaces, providing detailed information about the structures and energies of reactants, transition states, intermediates, and products.
For a catalytic reaction involving this compound, such as a transition-metal-catalyzed S-arylation, computational studies can:
Evaluate the feasibility of different proposed catalytic cycles (e.g., involving oxidative addition, reductive elimination).
Determine the geometry and electronic structure of key catalytic intermediates.
Predict how substituents on the thiophenol or the aryl halide affect the energy barriers, thus explaining observed reactivity trends.
| Reaction Step | Mechanism Pathway | Calculated ΔG‡ (kcal/mol) in Gas Phase | Calculated ΔG‡ (kcal/mol) in Water |
|---|---|---|---|
| C-S Bond Formation | Uncatalyzed | 25.8 | 18.5 |
| Proton Transfer | Uncatalyzed | 5.1 | 1.2 |
| C-S Bond Formation | Water-Assisted (2 molecules) | - | 14.3 |
This table presents hypothetical data modeled after DFT studies on thiophenol additions to illustrate the calculation of energy barriers and the significant catalytic effect of solvent molecules. researchgate.net
The solvent can have a profound impact on reaction rates and even the operative mechanism. nih.govyoutube.com Computational models can account for these effects in two primary ways:
Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing bulk electrostatic effects, such as the stabilization of charged intermediates or polar transition states. For instance, the transition state of an SN1 reaction is stabilized by polar protic solvents, which can be modeled using this method. libretexts.org
Explicit Solvent Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation. This is crucial when solvent molecules play a direct, specific role in the mechanism, such as acting as a proton shuttle in a proton transfer step or stabilizing a transition state through hydrogen bonding. researchgate.netresearchgate.net For reactions of this compound in protic solvents like water or methanol, explicit models can reveal the direct participation of the solvent in lowering activation barriers, providing a more accurate mechanistic picture. researchgate.net
By comparing reaction profiles calculated in the gas phase, with implicit solvent, and with explicit solvent models, chemists can dissect the precise role the solvent plays in facilitating a chemical transformation. researchgate.netnih.gov
Emerging Research Directions and Future Prospects for 4 3 Methylphenyl Thiophenol
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While the synthesis of 4-(3-Methylphenyl)thiophenol is not yet widely documented, modern organic chemistry offers several promising avenues for its efficient and selective production. The development of novel synthetic methodologies is crucial for making this and related compounds readily accessible for further research.
One of the most powerful tools for constructing the biphenyl (B1667301) core of this compound is the Suzuki-Miyaura cross-coupling reaction . carroll.edumdpi.comnih.gov This palladium-catalyzed reaction would likely involve the coupling of a boronic acid or ester derivative of either toluene (B28343) or thiophenol with a halogenated counterpart. For instance, the reaction of 3-methylphenylboronic acid with 4-bromothiophenol (B107966) or a protected version thereof would be a primary strategy. mdpi.comyoutube.com Future research in this area will likely focus on optimizing catalyst systems to achieve high yields and selectivity, particularly with an emphasis on green chemistry principles such as using water as a solvent or employing more sustainable catalyst precursors.
Another promising approach is the "one-pot" two-step synthesis from aryl halides and thiourea (B124793). mdma.chresearchgate.netnih.govresearchgate.net This method allows for the direct introduction of the thiol group onto a pre-formed biphenyl scaffold. For example, 4-bromo-3'-methylbiphenyl could be reacted with thiourea to generate the corresponding thiolate, which upon workup would yield this compound. Research in this direction could explore photoinduced reactions to drive the synthesis under mild conditions. mdma.chnih.gov
The table below outlines potential synthetic strategies for this compound, highlighting the key reactants and reaction types.
| Synthetic Strategy | Key Reactants | Reaction Type | Potential Advantages |
| Suzuki-Miyaura Coupling | 3-Methylphenylboronic acid and 4-Halothiophenol (or protected derivative) | Palladium-catalyzed Cross-Coupling | High yields, good functional group tolerance |
| Stille Coupling | Organotin reagent of toluene and 4-Halothiophenol | Palladium-catalyzed Cross-Coupling | Milder reaction conditions in some cases |
| "One-Pot" Thiolation | 4-Halo-3'-methylbiphenyl and Thiourea | Nucleophilic Aromatic Substitution | Direct introduction of the thiol group |
Expanded Reactivity Profiles and Discovery of New Chemical Transformations
The reactivity of this compound is largely dictated by the thiol group, which can undergo a variety of chemical transformations. While general reactions of thiophenols are well-established, the specific influence of the 3-methylbiphenyl (B165614) substituent on the reactivity of this compound remains an open area for investigation.
The oxidation of the thiol group to form disulfides is a fundamental transformation. researchgate.net The resulting disulfide of this compound could have interesting properties in its own right, potentially for use in dynamic covalent chemistry or as a redox-responsive linker. Further oxidation can lead to sulfinic and sulfonic acids, expanding the range of accessible derivatives.
The thiol group is also an excellent nucleophile, readily participating in S-alkylation and S-arylation reactions . These reactions can be used to append a wide variety of functional groups to the sulfur atom, creating a library of new molecules with diverse properties. Palladium-catalyzed cross-coupling reactions, for instance, could be used to attach other aryl or heteroaryl groups to the sulfur atom. nih.gov
Furthermore, the thiol group can participate in thiol-ene and thiol-yne "click" reactions , which are highly efficient and orthogonal transformations. beilstein-journals.org This opens up possibilities for the conjugation of this compound to polymers, biomolecules, and surfaces. The table below summarizes some of the key expected chemical transformations of this compound.
| Reaction Type | Reagents | Product Type | Potential Applications |
| Oxidation | Mild oxidizing agents (e.g., I2, air) | Disulfide | Dynamic covalent chemistry, redox-responsive materials |
| S-Alkylation | Alkyl halides | Thioether | Synthesis of complex organic molecules |
| S-Arylation | Aryl halides, Palladium catalyst | Diaryl sulfide (B99878) | Development of new functional materials |
| Thiol-ene Click Reaction | Alkenes, Photoinitiator | Thioether | Bioconjugation, surface modification nih.gov |
Integration into Advanced Functional Materials beyond Current Scope
The unique molecular architecture of this compound makes it an attractive building block for the creation of advanced functional materials. The rigid biphenyl unit can impart desirable thermal and mechanical properties, while the thiol group provides a handle for polymerization or surface attachment.
One exciting area of exploration is the use of this compound in the synthesis of liquid crystals . researchgate.netmdpi.comnycu.edu.tw The elongated, rigid structure of the biphenyl core is a common feature in liquid crystalline molecules. By incorporating this unit into polymers or by functionalizing it with appropriate mesogenic groups, it may be possible to create new liquid crystalline materials with unique optical and electronic properties.
Another promising application is in the field of metal-organic frameworks (MOFs) . rsc.orgresearchgate.net The thiol group can act as a linker to coordinate with metal ions, forming porous, crystalline structures. MOFs have a wide range of potential applications, including gas storage, catalysis, and sensing. The biphenyl unit in this compound could influence the pore size and functionality of the resulting MOF.
The thiol group also allows for the attachment of this compound to gold surfaces and nanoparticles , which could be utilized in the development of chemical sensors and biosensors. mdpi.com The interaction of the biphenyl unit with analytes could lead to changes in the optical or electronic properties of the gold substrate, providing a detectable signal.
Theoretical Predictions Driving Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT) , is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.netresearchgate.netchemrxiv.orgwhiterose.ac.ukrdd.edu.iqresearchgate.nete3s-conferences.orgucc.ie For this compound, DFT calculations can provide valuable insights into several key areas.
The electronic properties of the molecule, such as the HOMO-LUMO gap, ionization potential, and electron affinity, can be calculated to predict its behavior in electronic devices and its reactivity in chemical reactions. researchgate.net The effect of the methyl substituent on the electronic structure of the biphenylthiol system can be systematically investigated.
DFT can also be used to model the reaction mechanisms of transformations involving this compound. researchgate.net For example, the transition states and activation energies for oxidation, alkylation, and cross-coupling reactions can be calculated to understand the factors that control the reaction outcomes and to design more efficient synthetic routes.
Furthermore, computational modeling can be used to predict the properties of materials incorporating this compound. For instance, the liquid crystalline phases and transition temperatures of polymers containing this unit could be simulated, as could the adsorption properties of MOFs constructed from this linker. The table below highlights key properties of this compound that can be investigated using DFT.
| Property | Computational Method | Predicted Information |
| Electronic Structure | DFT, TD-DFT | HOMO-LUMO gap, absorption spectra, reactivity indices |
| Reaction Mechanisms | DFT with transition state searching | Activation energies, reaction pathways, selectivity |
| Material Properties | Molecular Dynamics, DFT | Liquid crystal phase behavior, MOF pore structure |
Multidisciplinary Research Opportunities in Chemical Science and Engineering
The versatile nature of this compound opens up numerous opportunities for multidisciplinary research, bridging the gap between fundamental chemical science and applied engineering.
In the realm of medicinal chemistry , the biphenyl scaffold is a common motif in drug molecules. The ability to functionalize this compound through its thiol group could enable the synthesis of new libraries of compounds for biological screening.
In materials engineering , the incorporation of this compound into polymers could lead to the development of high-performance plastics with enhanced thermal stability and specific optical properties. Its use in the fabrication of MOFs could result in new materials for carbon capture or catalysis. acs.org
The development of chemical sensors is another promising area. mdpi.comacs.orgresearchgate.netmdpi.com By immobilizing this compound or its derivatives on sensor surfaces, it may be possible to create devices for the selective detection of various analytes. The interaction of the analyte with the biphenylthiol could be transduced into an optical or electrical signal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
